molecular formula C23H30O7 B10848217 deoxy salvinorin A

deoxy salvinorin A

Cat. No.: B10848217
M. Wt: 418.5 g/mol
InChI Key: IYIKKRWPZJDFNB-AGQYDFLVSA-N
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Description

Deoxy Salvinorin A is a derivative of Salvinorin A, a neoclerodane diterpenoid isolated from the Mexican hallucinogenic plant Salvia divinorum Salvinorin A is known for its potent kappa-opioid receptor agonist activity, which is responsible for its psychoactive effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxy Salvinorin A typically involves the modification of Salvinorin A. One common method is the reduction of Salvinorin A to remove the oxygen atom at a specific position, resulting in this compound. This process can be achieved using various reducing agents under controlled conditions. For example, the reduction can be carried out using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. the general approach involves the extraction of Salvinorin A from Salvia divinorum, followed by chemical modification to produce this compound. The extraction process typically involves solvent extraction, followed by purification using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Deoxy Salvinorin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form Salvinorin A or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, this compound is produced by the reduction of Salvinorin A. Further reduction can lead to other derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound to study the chemical properties and reactivity of neoclerodane diterpenoids.

    Biology: Investigated for its interactions with biological receptors, particularly kappa-opioid receptors.

    Medicine: Explored for its potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: Potential applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Deoxy Salvinorin A exerts its effects primarily through its interaction with kappa-opioid receptors. It acts as an agonist, binding to these receptors and activating them. This activation leads to various physiological and psychological effects, including analgesia and altered perception. The molecular targets and pathways involved in its mechanism of action are similar to those of Salvinorin A, involving the modulation of neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Deoxy Salvinorin A is similar to other neoclerodane diterpenoids, such as:

Deoxy Salvinorin A is unique due to the absence of an oxygen atom at a specific position, which alters its chemical properties and biological activity compared to its parent compound and other derivatives .

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-ethoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H30O7/c1-5-29-16-10-15(20(25)27-4)22(2)8-6-14-21(26)30-17(13-7-9-28-12-13)11-23(14,3)19(22)18(16)24/h7,9,12,14-17,19H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1

InChI Key

IYIKKRWPZJDFNB-AGQYDFLVSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

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